2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[2-(methylamino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-11-9(12)6-15-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADDRFGZTMMLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzoic acid+Methyl isocyanate→2-[(Methylcarbamoyl)methyl]sulfanylbenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the methylcarbamoyl moiety may form hydrogen bonds or other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their molecular properties, and substituent effects:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methylcarbamoyl group in the target compound is moderately electron-withdrawing due to the amide moiety, which may reduce the acidity of the benzoic acid compared to unsubstituted benzoic acid (pKa ~2.1). In contrast, sulfonamide derivatives (e.g., 2-[(methylsulfonyl)amino]benzoic acid) exhibit stronger electron withdrawal, further lowering pKa and enhancing hydrogen-bonding capacity .
Steric Considerations :
Crystallographic and Physicochemical Properties
- Hydrogen Bonding and Dimerization :
- Carboxylic acid derivatives (e.g., ) typically form centrosymmetric dimers via O–H⋯O interactions. The sulfanyl group in the target compound may introduce additional weak interactions (e.g., C–H⋯S) but is less likely to participate in strong hydrogen bonds compared to sulfonamides or hydroxyl groups.
Biological Activity
2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a methylcarbamoyl group and a sulfanyl group. Its molecular formula is . The unique combination of functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. It may inhibit enzyme activity by binding to the active site or modulating receptor functions.
- Antiviral Activity : Preliminary studies indicate that it may disrupt viral replication processes, particularly in herpesviruses, by targeting specific viral proteins involved in replication .
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Anticancer Properties : Research indicates potential anticancer effects against various cell lines, including A549 (lung cancer), where it has shown moderate inhibitory activity . The compound's structure suggests it may interfere with cell proliferation pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, showing promise in reducing pro-inflammatory cytokines in vitro.
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Activity Against KSHV : A study demonstrated that this compound could inhibit the latent replication of Kaposi's sarcoma-associated herpesvirus (KSHV). This was achieved through the disruption of the LANA-DNA interaction, which is crucial for viral latency .
- Anticancer Screening : In a series of anticancer assays, the compound was tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. Notably, it displayed significant activity against lung cancer cells (A549), suggesting further exploration into its mechanism could yield valuable insights into its therapeutic potential .
Future Directions
Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
- In vivo studies to assess pharmacokinetics and therapeutic viability.
- Exploration of combination therapies with existing anticancer or antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
